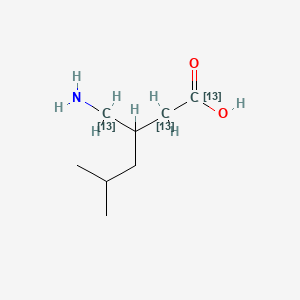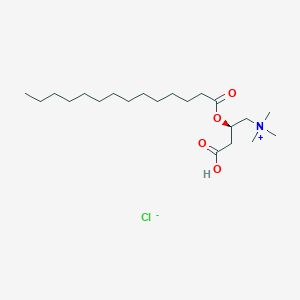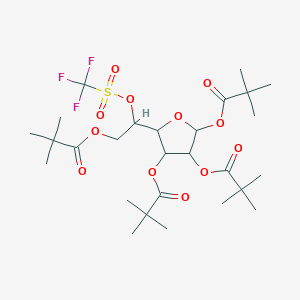
3-FPr-6-Me-Tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl-6-Methyl-Tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes a six-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl-6-Methyl-Tetrazine typically involves the reaction of a substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol. This reaction is followed by oxidation using sodium nitrite in acetic acid . The process can be carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tetrazines, including 3-Fluoropropyl-6-Methyl-Tetrazine, often employs solid-phase synthesis and multicomponent one-pot reactions. These methods are advantageous due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl-6-Methyl-Tetrazine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Coupling Reactions: These reactions involve the formation of a new bond between two molecules.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, ethanol, sodium nitrite, and acetic acid. Microwave-assisted conditions are often employed to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield substituted tetrazine derivatives, while coupling reactions can produce complex tetrazine-based structures .
Applications De Recherche Scientifique
3-Fluoropropyl-6-Methyl-Tetrazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl-6-Methyl-Tetrazine involves its ability to undergo rapid bioorthogonal reactions. These reactions are characterized by their fast kinetics and high specificity, making them suitable for in vivo applications. The compound’s unique fluorescence properties also play a crucial role in its mechanism of action, allowing for efficient imaging and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Fluoropropyl-6-Methyl-Tetrazine include:
- 3-Amino-6-Chlorotetrazine
- 3-Amino-6-Methylthiotetrazine
Uniqueness
What sets 3-Fluoropropyl-6-Methyl-Tetrazine apart from its similar compounds is its unique combination of a fluoropropyl group and a methyl group. This combination enhances its reactivity and fluorescence properties, making it particularly valuable for applications in bioorthogonal chemistry and materials science .
Propriétés
Numéro CAS |
1629962-55-5 |
|---|---|
Formule moléculaire |
C6H9FN4 |
Poids moléculaire |
155.16 |
Pureté |
>95% |
Synonymes |
3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)


